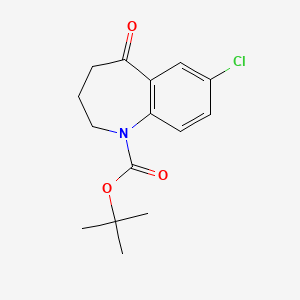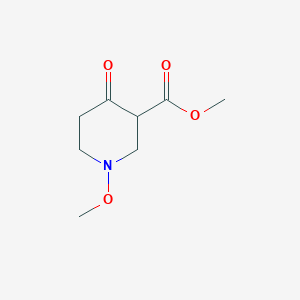
Methyl 1-methoxy-4-oxopiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methoxy-4-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a methoxy group and a carboxylate ester. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methoxy-4-oxopiperidine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free base of 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methoxy-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 1-methoxy-4-oxopiperidine-3-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-methoxy-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-3-piperidinecarboxylate: This compound has a similar structure but lacks the methoxy group, leading to different chemical properties and reactivity.
Methyl 1-methyl-4-oxopiperidine-3-carboxylate: This compound has a methyl group instead of a methoxy group, resulting in variations in its chemical behavior.
1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate: This compound has additional tert-butyl and carboxylate groups, making it more complex and altering its reactivity.
Uniqueness
Methyl 1-methoxy-4-oxopiperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications, as it can be used to synthesize a wide range of derivatives and study different chemical reactions.
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
methyl 1-methoxy-4-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-12-8(11)6-5-9(13-2)4-3-7(6)10/h6H,3-5H2,1-2H3 |
InChI Key |
ZVYYKFYMBGSOKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(CCC1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


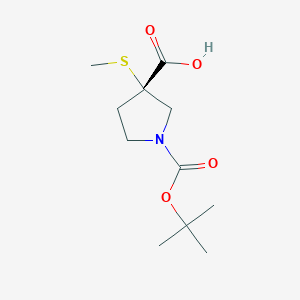
![[5-Methyl-2-(pentyloxy)phenyl]boranediol](/img/structure/B11754628.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11754633.png)
![6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B11754640.png)


![[(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11754655.png)
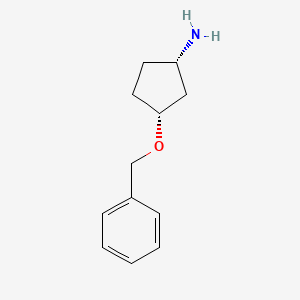
![11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid](/img/structure/B11754669.png)
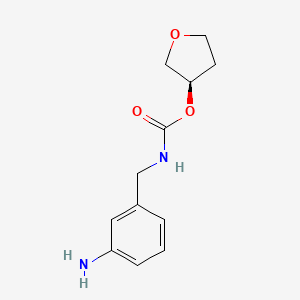
![(2S)-3-(2,4-difluorophenoxy)-2-[(ethoxycarbonyl)amino]propanoic acid](/img/structure/B11754682.png)
![[4-(Ethenyloxy)phenyl]boronic acid](/img/structure/B11754691.png)
![(5-Methyl-2-[2-(piperidin-1-yl)ethoxy]phenyl)boranediol](/img/structure/B11754692.png)
